Enhanced Lipid Solubility (LogP) of Tafluprost Ethyl Amide vs. Parent Acid Form
Tafluprost ethyl amide exhibits a calculated LogP value of 2.66, which is a key determinant of its potential for enhanced membrane permeability and tissue uptake compared to more polar analogs. While direct comparative experimental LogP data for the free acid is not available in the same report, the ethyl amide functional group is consistently reported to increase lipid solubility relative to the free acid form of prostaglandin analogs . This difference in lipophilicity is a primary rationale for selecting the ethyl amide derivative in studies focused on improving drug delivery, as it suggests a higher propensity to partition into lipid bilayers like the corneal epithelium .
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.66 |
| Comparator Or Baseline | Tafluprost free acid (comparator from class-level trend) |
| Quantified Difference | Higher calculated lipophilicity than typical for free acid PG analogs. |
| Conditions | In silico calculation (ALOGPS or similar) |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing transcorneal penetration in ophthalmic drug development, making this derivative a more suitable candidate for studies evaluating ocular bioavailability.
